Enantioselective EglN Prolyl Hydroxylase Activity: (S)-2HG Inhibits Whereas (R)-2HG Activates — A Qualitative Functional Dichotomy
(S)-2HG, but not (R)-2HG, inhibits the EglN family of prolyl-4-hydroxylases (EglN1, EglN2, EglN3). This is not a matter of potency difference but a qualitative functional divergence: (R)-2HG is essentially inactive as an EglN inhibitor, with an IC₅₀ exceeding 5 mM, and actually stimulates EglN1 and EglN2 hydroxylase activity when acting as a co-substrate [1]. In contrast, (S)-2HG actively inhibits these enzymes, preventing HIF-1α prolyl hydroxylation and thereby blocking its von Hippel–Lindau (VHL)-dependent proteasomal degradation [2]. The consequence is that (S)-2HG stabilizes HIF-1α protein levels and induces HIF target gene expression, while (R)-2HG diminishes HIF levels through EglN activation [1]. This enantiomer-specific EglN modulation was confirmed in both cell-free biochemical assays using recombinant EglN1/2/3 and in intact human astrocyte models expressing IDH1 R132H [1].
| Evidence Dimension | EglN prolyl-4-hydroxylase inhibition |
|---|---|
| Target Compound Data | (S)-2HG: Active inhibitor of EglN1, EglN2, EglN3; prevents HIF-1α hydroxylation; leads to HIF-1α stabilization |
| Comparator Or Baseline | (R)-2HG: IC₅₀ > 5 mM (not an effective inhibitor); stimulates EglN1 and EglN2 activity as a co-substrate; leads to diminished HIF levels |
| Quantified Difference | Qualitative functional opposition: inhibition vs. activation. (R)-2HG IC₅₀ > 5 mM vs. (S)-2HG active inhibition at pathophysiologically relevant concentrations. |
| Conditions | Recombinant EglN1/2/3 enzyme assays with synthetic peptide substrates; intact immortalized human astrocytes expressing IDH1 R132H; hydroxylation-coupled ¹⁴CO₂ release assay |
Why This Matters
This qualitative dichotomy means that any study investigating HIF pathway modulation, hypoxia biology, or EglN pharmacology cannot substitute (R)-2HG for (S)-2HG without obtaining mechanistically opposite results.
- [1] Koivunen P, Lee S, Duncan CG, et al. Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation. Nature. 2012;483(7390):484-488. doi:10.1038/nature10898 View Source
- [2] Kaelin WG. IDH Mutations, 2-Oxoglutarate-dependent Dioxygenases, and Leukemia. Blood. 2014;124(21):SCI-6. doi:10.1182/blood.V124.21.SCI-6.SCI-6 View Source
